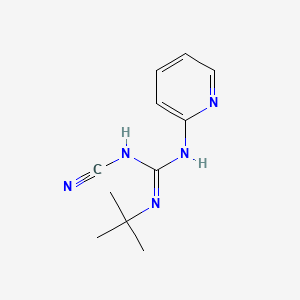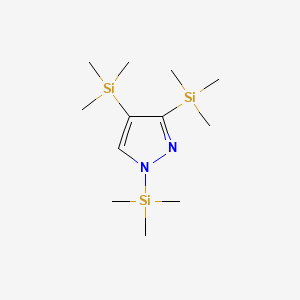
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- is a chemical compound with the molecular formula C12H28N2Si3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The trimethylsilyl groups attached to the pyrazole ring enhance its stability and reactivity, making it a valuable compound in various chemical applications .
Preparation Methods
The synthesis of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions typically involve the use of hydrazine derivatives.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrazine derivatives, and aryl halides. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- can be compared with other similar compounds, such as:
1,3,5-Tris(trimethylsilyl)-1H-pyrazole: Similar in structure but with different substitution patterns.
3,4,5-Trinitro-1H-pyrazole: A nitrated pyrazole with high density and energy, used in energetic materials.
1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole: A compound with different functional groups, used in biological studies.
The uniqueness of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
52805-97-7 |
|---|---|
Molecular Formula |
C12H28N2Si3 |
Molecular Weight |
284.62 g/mol |
IUPAC Name |
[1,3-bis(trimethylsilyl)pyrazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C12H28N2Si3/c1-15(2,3)11-10-14(17(7,8)9)13-12(11)16(4,5)6/h10H,1-9H3 |
InChI Key |
APSRHUUYAWXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN(N=C1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


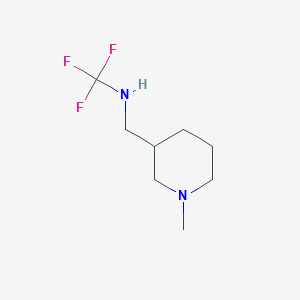
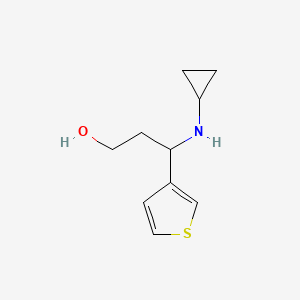
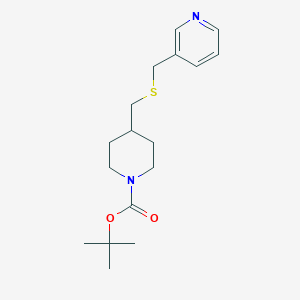


![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)

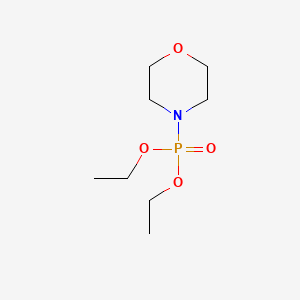
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

